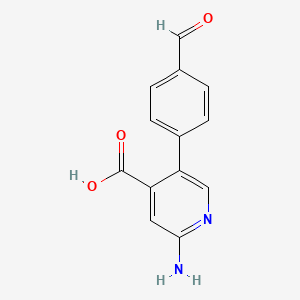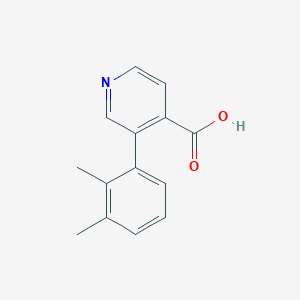
5-(2,5-Dimethylphenyl)-2-methoxynicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,5-Dimethylphenyl)-2-methoxynicotinic acid, 95% (5-DPMN-2-MA-95%) is an organic compound that has been used in a variety of scientific research applications. It is a derivative of nicotinic acid, an important molecule in the human body, and is often used as a model compound to study the effects of nicotinic acid on biochemical and physiological processes.
Applications De Recherche Scientifique
5-DPMN-2-MA-95% has been used in a variety of scientific research applications. It has been used to study the effects of nicotinic acid on biochemical and physiological processes. It has also been used to study the effects of nicotinic acid on the activity of enzymes involved in lipid metabolism. Additionally, 5-DPMN-2-MA-95% has been used to study the effects of nicotinic acid on the formation of fatty acids and cholesterol.
Mécanisme D'action
The mechanism of action of 5-DPMN-2-MA-95% is not fully understood. However, it is believed that the compound binds to nicotinic acid receptors in the body, which leads to the activation of a signaling pathway that results in the production of fatty acids and cholesterol.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DPMN-2-MA-95% are not fully understood. However, it has been shown to increase the activity of enzymes involved in lipid metabolism, which can lead to an increase in the production of fatty acids and cholesterol. Additionally, it has been shown to reduce the levels of triglycerides in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-DPMN-2-MA-95% in laboratory experiments is its high yield and purity. Additionally, it is relatively easy to synthesize and store, making it a convenient compound to use in research. The main limitation of using 5-DPMN-2-MA-95% is that its mechanism of action is not fully understood, which can lead to unpredictable results.
Orientations Futures
The potential future directions for research involving 5-DPMN-2-MA-95% include further investigation into its mechanism of action, its effects on other biochemical and physiological processes, and its potential applications in drug development. Additionally, further research could be done on its potential side effects, as well as its potential interactions with other compounds. Finally, research could be done to determine the optimal dosage and administration of 5-DPMN-2-MA-95% for various applications.
Méthodes De Synthèse
5-DPMN-2-MA-95% can be synthesized by two different methods. The first is a two-step process which involves the reaction of 2,5-dimethylphenyl isocyanate with 2-methoxynicotinic acid in the presence of a base, followed by a reaction with a silane reagent. The second method is a three-step process which involves the reaction of 2,5-dimethylphenyl isocyanate with 2-methoxynicotinic acid in the presence of a base, followed by a reaction with a silane reagent, and finally a reaction with a sulfur reagent. Both methods have been shown to produce 5-DPMN-2-MA-95% in high yields.
Propriétés
IUPAC Name |
5-(2,5-dimethylphenyl)-2-methoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-9-4-5-10(2)12(6-9)11-7-13(15(17)18)14(19-3)16-8-11/h4-8H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRJUMVULSIERH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=C(N=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687058 |
Source


|
| Record name | 5-(2,5-Dimethylphenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Dimethylphenyl)-2-methoxynicotinic acid | |
CAS RN |
1261903-71-2 |
Source


|
| Record name | 5-(2,5-Dimethylphenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














